

# Introduction: Unveiling a Versatile Acylating Agent

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## Compound of Interest

Compound Name: *ethyl oxalyl monochloride*

Cat. No.: B048316

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**Ethyl oxalyl monochloride**, also known by synonyms such as ethyl chlorooxoacetate and ethoxalyl chloride, is a highly reactive chemical intermediate that serves as a cornerstone in numerous synthetic pathways.<sup>[1][2][3]</sup> With its dual functionality of an ester and an acid chloride, this compound offers a strategic entry point for introducing the ethyl oxalyl moiety, a valuable fragment in the construction of complex molecular architectures. Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a critical building block for synthesizing active pharmaceutical ingredients (APIs) and potent herbicides.<sup>[4][5][6]</sup> This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and handling protocols, grounded in established scientific principles and safety standards.

## Core Chemical and Physical Identity

**Ethyl oxalyl monochloride** is a colorless to pale yellow liquid with a pungent odor.<sup>[7][8]</sup> Its high reactivity stems from the electrophilic nature of the acid chloride carbon, making it susceptible to nucleophilic attack. It is moisture-sensitive and reacts violently with water, hydrolyzing into oxalic acid, ethanol, and hydrochloric acid.<sup>[7][9]</sup>

Chemical Structure:

Caption: Chemical structure of **Ethyl Oxalyl Monochloride**.

Physicochemical and Spectroscopic Data Summary:

Property	Value	Source(s)
CAS Number	4755-77-5	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[10]</a>
Molecular Weight	136.53 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	ethyl 2-chloro-2-oxoacetate	<a href="#">[1]</a> <a href="#">[11]</a>
Appearance	Colorless to light yellow/brown liquid	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[11]</a>
Boiling Point	135 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.222 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Flash Point	41 °C	<a href="#">[12]</a> <a href="#">[13]</a>
Refractive Index	1.416 - 1.418	<a href="#">[10]</a> <a href="#">[13]</a>
Solubility	Miscible with organic solvents; reacts with water	<a href="#">[3]</a> <a href="#">[4]</a>
Vapor Pressure	7.19 - 7.61 mmHg at 25°C	<a href="#">[11]</a> <a href="#">[14]</a>

Spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, are available for structural confirmation and purity analysis.[\[11\]](#)[\[15\]](#)[\[16\]](#) The <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> typically shows a characteristic triplet for the methyl protons and a quartet for the methylene protons of the ethyl group.[\[15\]](#)

## Synthesis Methodologies: A Protocol Deep Dive

Several synthetic routes to **ethyl oxalyl monochloride** have been reported, often aiming to improve yield and minimize byproducts. Common methods include the reaction of diethyl oxalate with reagents like thionyl chloride or phosphorus pentachloride, and the reaction of oxalyl chloride with anhydrous ethanol.[\[17\]](#)[\[18\]](#) A widely cited and effective laboratory-scale method involves a two-step process starting from diethyl oxalate.

**Rationale for the Two-Step Protocol:** This method offers a controlled pathway that avoids the harsh conditions and byproducts associated with direct chlorination of diethyl oxalate.[\[17\]](#) The

initial step selectively hydrolyzes one ester group to form a stable carboxylate salt, which is then cleanly converted to the desired acid chloride.

#### Experimental Protocol: Synthesis via Potassium Ethyl Oxalate

This protocol is adapted from established synthetic procedures.[8][19]

##### Step 1: Synthesis of Potassium Ethyl Oxalate

- In a reaction vessel, a mixture of potassium acetate (0.2 mol), deionized water (30 mL), and diethyl oxalate (0.2 mol) is prepared.
- The mixture is stirred vigorously and heated to 70-80 °C for 2 hours.
- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to a volume of approximately 30 mL.
- Ethanol (50 mL) followed by diethyl ether (150 mL) are added to precipitate the potassium salt.
- The resulting solid is collected by filtration, washed with ether, and dried to yield potassium ethyl oxalate.

##### Step 2: Chlorination to **Ethyl Oxalyl Monochloride**

- The dried potassium ethyl oxalate (0.13 mol) is suspended in a suitable solvent like diethyl ether (20 mL) or xylene (150 mL) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).[19]
- The suspension is cooled in an ice bath.
- Thionyl chloride ( $\text{SOCl}_2$ ) (0.25 mol) is added dropwise to the stirred suspension, maintaining a low temperature.[19]
- After the addition is complete, the reaction mixture is heated to reflux (or ~60 °C in xylene) for 4-15 hours, until the reaction is complete (monitored by TLC or GC).[19]
- The mixture is cooled, and the precipitated potassium chloride is removed by filtration.

- The filtrate is purified by fractional distillation under reduced pressure, collecting the fraction at 133-135 °C to obtain pure **ethyl oxalyl monochloride**.[\[19\]](#)

Caption: Key application areas of **Ethyl Oxalyl Monochloride**.

## Safety, Handling, and Storage: A Self-Validating Protocol

The high reactivity of **ethyl oxalyl monochloride** necessitates stringent safety protocols. It is classified as a flammable, corrosive, and moisture-sensitive material. [\[9\]](#)[\[12\]](#)[\[20\]](#) Exposure can cause severe skin and eye burns, and it is harmful if inhaled or swallowed. [\[12\]](#)[\[21\]](#) It is also a lachrymator, a substance that irritates the eyes and causes tears. [\[12\]](#)[\[21\]](#) GHS Hazard Classification:

Hazard Code	Description	Source(s)
H226	Flammable liquid and vapor	<a href="#">[11]</a>
H302	Harmful if swallowed	<a href="#">[11]</a>
H314	Causes severe skin burns and eye damage	<a href="#">[11]</a>
H335	May cause respiratory irritation	<a href="#">[11]</a>

Handling and Personal Protective Equipment (PPE):

- Ventilation: Always handle in a well-ventilated chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower. [\[12\]](#)\* Inert Atmosphere: Due to its moisture sensitivity, operations should be conducted under an inert atmosphere (e.g., nitrogen or argon). [\[4\]](#)[\[9\]](#)\* Ignition Sources: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. [\[12\]](#)[\[22\]](#)\* PPE:
  - Eye/Face Protection: Wear chemical safety goggles and a face shield. [\[12\]](#) \* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton) and protective clothing to prevent skin exposure. [\[12\]](#) \* Respiratory Protection: If ventilation is

inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. [12] Storage:

- Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials. [12]\* Keep containers tightly closed and sealed. [12]\* Store under an inert atmosphere to protect from moisture. [4][12]\* Incompatible Materials: Store away from water, bases, alcohols, strong oxidizing agents, and metals. [9][12] Spill and First Aid:
- Spills: Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a suitable container for disposal. [12] Do not use water.
- First Aid:
  - Skin/Eye Contact: Immediately flush with plenty of water for at least 15-30 minutes. Seek immediate medical attention. [12][22] \* Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12] \* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12][22]

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